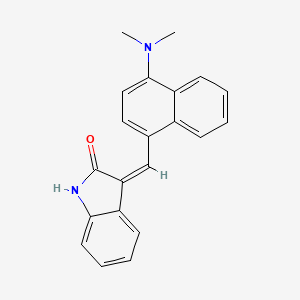

MAZ51

Descripción

Propiedades

Fórmula molecular |

C21H18N2O |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |

Clave InChI |

VFCXONOPGCDDBQ-AQTBWJFISA-N |

SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

SMILES isomérico |

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |

SMILES canónico |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Sinónimos |

3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one MAZ51 cpd |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of MAZ51 in Glioma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAZ51 is an indolinone-based small molecule originally developed as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] While it has shown anti-angiogenic properties and the ability to suppress tumor growth in various cancer models, its mechanism of action in glioma cells presents a unique and compelling case.[2][3] Research has revealed that this compound's anti-proliferative effects in glioma are independent of VEGFR-3 inhibition, instead operating through distinct signaling pathways that control cell cycle progression and cytoskeletal dynamics.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of this compound in glioma cells, summarizing key quantitative data and detailing relevant experimental protocols.

Core Mechanism of Action in Glioma Cells

In glioma cell lines, including rat C6 and human U251MG, this compound induces potent anti-proliferative effects primarily by causing G2/M phase cell cycle arrest.[1][2] This is accompanied by dramatic morphological changes, such as the retraction of cellular protrusions and significant cell rounding.[1][4] These alterations are a direct result of the clustering and aggregation of actin filaments and microtubules.[1] Notably, these effects are achieved without inducing significant apoptosis in glioma cells.[1][2] A key finding is that this compound's activity in glioma is not mediated by the inhibition of VEGFR-3; in fact, it has been observed to increase the tyrosine phosphorylation of this receptor in glioma cells.[1][2] Experiments using VEGFR-3 knockdown have confirmed that the morphological and cytoskeletal changes induced by this compound are independent of this receptor's presence.[1][5] This indicates a distinct mechanism of action in this specific cancer type.

Signaling Pathways Modulated by this compound

The primary signaling cascades implicated in the effects of this compound on glioma cells are the Akt/GSK3β and RhoA pathways.[1][2]

-

Akt/GSK3β Pathway: Treatment of glioma cells with this compound leads to a dose-dependent increase in the phosphorylation of Akt.[2][6] Activated Akt, in turn, phosphorylates Glycogen Synthase Kinase 3β (GSK3β) at its serine 9 residue, leading to its inactivation.[2][6] The inhibition of GSK3β is known to play a role in regulating cell morphology and migration.[2]

-

RhoA Pathway: this compound treatment also results in an increase in the levels of active, GTP-bound RhoA.[1][2] RhoA is a small GTPase that is a master regulator of the actin cytoskeleton and is involved in processes such as cell shape, polarity, and motility.[7]

The concurrent activation of the Akt/GSK3β pathway and the RhoA pathway orchestrates the profound cytoskeletal rearrangements and cell cycle arrest observed in this compound-treated glioma cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's effects on glioma and other cancer cells.

| Cell Line | Assay | Concentration | Effect | Reference |

| Rat C6 Glioma | Western Blot (p-Akt) | 2.5 µM, 5.0 µM | Dose-dependent increase in Akt phosphorylation | [6] |

| Rat C6 Glioma | Western Blot (p-GSK3β Ser9) | 2.5 µM, 5.0 µM | Dose-dependent increase in GSK3β phosphorylation (inactivation) | [6] |

| Rat C6 Glioma | Rhotekin Pull-down (GTP-RhoA) | 2.5 µM, 5.0 µM | Increase in active GTP-bound RhoA | [6] |

| PC-3 Prostate | Proliferation Assay (IC50) | 2.7 µM | Inhibition of cell proliferation | [8][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

Cell Culture and Treatment

-

Cell Lines: Rat C6 glioma and human U251MG glioma cells are commonly used.[1][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound (structure available from Selleck Chemicals[10]) is dissolved in DMSO to create a stock solution.[10] For experiments, cells are treated with the desired concentrations of this compound (e.g., 2.5 µM or 5.0 µM) for specified time periods (e.g., 24 hours).[4][6] Control cells are treated with an equivalent volume of DMSO.[6]

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control like β-actin.[6]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Rhotekin Pull-Down Assay for Active RhoA

-

Cell Lysis: Following this compound treatment, cells are lysed in a buffer specific for Rho activation assays.

-

Affinity Precipitation: A small portion of the lysate is reserved for determining total RhoA levels. The remaining lysate is incubated with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA, typically for 1 hour at 4°C.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins are eluted in SDS-PAGE sample buffer and analyzed by Western blotting using a primary antibody specific for RhoA. The total RhoA levels in the reserved lysates are also determined by Western blot.

Immunocytochemistry for Cytoskeletal Analysis

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining:

-

Nuclear Staining and Mounting: Cell nuclei are counterstained with DAPI.[4] The coverslips are then mounted on microscope slides.

-

Imaging: The stained cells are visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting and Fixation: After this compound treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Visualizations

Caption: Signaling pathway of this compound in glioma cells.

Caption: General experimental workflow for studying this compound effects.

References

- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 3. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 9. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Technical Guide: The Role of MAZ51 as a Selective Inhibitor of the VEGFR-3 Signaling Pathway in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) signaling pathway in endothelial cells and the mechanism by which MAZ51, a synthetic indolinone, acts as a potent and selective inhibitor. This compound is not a signaling pathway itself but a crucial tool for studying and potentially targeting the processes of lymphangiogenesis.

Introduction to the VEGFR-3 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling network is critical for the development and maintenance of blood and lymphatic vessels. Within this family, the VEGFR-3 (also known as Flt-4) pathway is the principal regulator of lymphangiogenesis—the formation of new lymphatic vessels.[1]

In endothelial cells, particularly lymphatic endothelial cells (LECs), the pathway is activated by its cognate ligands, VEGF-C and VEGF-D.[2] This binding event triggers the dimerization of VEGFR-3 receptors, leading to autophosphorylation of specific tyrosine kinase domains within the receptor's intracellular portion.[2] This phosphorylation initiates a cascade of downstream signaling events, primarily through two major pathways:

-

PI3K-Akt Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.[1][3]

-

MAPK-ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation.[2][4]

VEGFR-3 can form homodimers (VEGFR-3/VEGFR-3) or heterodimers with VEGFR-2 (VEGFR-2/VEGFR-3).[5] The nature of this dimerization influences the downstream signal, with VEGFR-3 homodimers preferentially activating the ERK pathway, while VEGFR-3/VEGFR-2 heterodimers lead to more extensive activation of the Akt pathway.[4][5] This signaling culminates in the cellular responses necessary for lymphatic vessel growth and function.

This compound: A Selective VEGFR-3 Tyrosine Kinase Inhibitor

This compound is a cell-permeable, indolinone-based synthetic molecule that functions as a reversible and ATP-competitive inhibitor of VEGFR-3's tyrosine kinase activity.[6] By competing with ATP for the kinase binding site, this compound effectively blocks the ligand-induced autophosphorylation of the receptor, thereby halting the downstream signaling cascade.[6]

A key feature of this compound is its selectivity. It preferentially inhibits VEGFR-3 over other receptors in the family, such as VEGFR-2.[3] This specificity makes it an invaluable tool for isolating the effects of VEGFR-3 signaling in research and a potential candidate for targeted therapeutic strategies aimed at inhibiting lymphangiogenesis, a process implicated in tumor metastasis.[7]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cellular models. The data below is summarized from studies on endothelial and cancer cell lines, which often utilize VEGFR-3 signaling in an autocrine or paracrine manner.

Table 1: Inhibitory Concentrations and Efficacy of this compound

| Parameter | Cell Type/Context | Value | Citation |

|---|---|---|---|

| Target IC₅₀ | VEGF-C-induced VEGFR-3 Activation | 1 µM | [8] |

| IC₅₀ (Proliferation) | PC-3 Prostate Cancer Cells | 2.7 µM | [3][9] |

| Selective Inhibition | VEGFR-3 Phosphorylation | ≤ 5 µM | |

| Partial Inhibition | VEGFR-2 Phosphorylation | ~ 50 µM | [3] |

| Effective Concentration | Complete block of VEGF-C-induced VEGFR-3 phosphorylation | 3 µM (4-hour pretreatment) | [3][10] |

| Effective Concentration | Attenuation of VEGFR-3 expression and Akt phosphorylation | 1 - 3 µM (48-hour treatment) |[3][10] |

Key Experimental Protocols

The study of the VEGFR-3 pathway and its inhibition by this compound relies on several core molecular and cellular biology techniques.

This protocol is used to detect the phosphorylation status of VEGFR-3 and Akt, as well as total protein levels, following treatment with this compound.

-

Cell Culture and Treatment: Culture human endothelial cells (e.g., HDLECs) or other target cells (e.g., PC-3) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Inhibitor Pretreatment: Pretreat cells with this compound (e.g., 1 µM, 3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours for phosphorylation studies, 48 hours for expression studies).[3][10]

-

Ligand Stimulation: Stimulate the cells with recombinant VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 10-20 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-VEGFR-3, anti-VEGFR-3, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

This protocol measures the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3 µM to 10 µM) or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Caption: this compound blocks ATP-dependent autophosphorylation of VEGFR-3, inhibiting PI3K/Akt and ERK pathways.

Caption: Workflow for assessing this compound's effect on cell proliferation and VEGFR-3 signaling.

References

- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroinflammation-induced lymphangiogenesis near the cribriform plate contributes to drainage of CNS-derived antigens and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Indolinone MAZ51: A Technical Guide to its Pro-Apoptotic Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51 is a synthetic indolinone compound initially identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Subsequent research has revealed its broader anti-cancer properties, including the induction of apoptosis in a variety of tumor cell lines, in some cases through mechanisms independent of VEGFR-3 inhibition.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's effects on tumor cell apoptosis, detailing the molecular pathways involved, quantitative data on its efficacy, and comprehensive experimental protocols for its study.

Introduction

This compound, with the chemical name 3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one, is a small molecule inhibitor that has garnered interest for its anti-proliferative and pro-apoptotic activities against various cancer cell types, including prostate cancer, glioma, and melanoma.[4][5][6] While its primary described mechanism of action involves the inhibition of VEGFR-3, a key regulator of lymphangiogenesis, evidence suggests that this compound can also induce apoptosis in tumor cells that do not express VEGFR-3, indicating the existence of off-target or alternative mechanisms of action.[3][4] This guide will explore both the VEGFR-3-dependent and -independent pathways through which this compound exerts its apoptotic effects.

Quantitative Data on this compound's Anti-Proliferative and Pro-Apoptotic Efficacy

The efficacy of this compound in inhibiting cell viability and proliferation has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| PC-3 | Prostate Cancer | 2.7 | MTT Assay | [6][7] |

| DU145 | Prostate Cancer | 3.8 | MTT Assay | [6] |

| LNCaP | Prostate Cancer | 6.0 | MTT Assay | [6] |

| PrEC (normal) | Prostate Epithelial | 7.0 | MTT Assay | [6] |

| B16-F10 | Melanoma | ~3.8 (at 72h) | Crystal Violet | [8] |

Note: The IC50 for B16-F10 cells was converted from mg/mL to µM for comparison, using the molecular weight of this compound (314.38 g/mol ).

While quantitative data on the percentage of apoptotic cells following this compound treatment is not extensively detailed in the currently available literature, morphological changes characteristic of apoptosis, such as cell rounding and the formation of apoptotic bodies, have been observed in melanoma cells treated with this compound.[5]

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways to induce apoptosis and inhibit tumor cell proliferation. These can be broadly categorized into VEGFR-3 dependent and independent mechanisms.

VEGFR-3 Dependent Pathway

In cancer cells where VEGFR-3 signaling is active, such as PC-3 prostate cancer cells, this compound exerts its effects by inhibiting the autophosphorylation of VEGFR-3.[6][9] This leads to the downregulation of downstream pro-survival signaling, notably the Akt pathway.[6] The inhibition of Akt phosphorylation contributes to the anti-proliferative and pro-apoptotic effects of this compound.[6]

VEGFR-3 Independent Pathway in Glioma Cells

Interestingly, in glioma cell lines (rat C6 and human U251MG), this compound's anti-proliferative effects, which include the induction of G2/M cell cycle arrest, appear to be independent of VEGFR-3 inhibition.[1][10] In fact, in these cells, this compound has been observed to increase VEGFR-3 phosphorylation.[1][10] The primary mechanism in these cells involves the phosphorylation of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β), alongside the activation of RhoA.[1][10] This leads to cytoskeletal alterations and cell cycle arrest, ultimately inhibiting proliferation without inducing significant cell death.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on tumor cell apoptosis and proliferation.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

-

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

-

Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

-

Substrate Reaction: Add a peroxidase substrate to develop a colored reaction product.

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.

-

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as desired.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Principle: The assay utilizes a substrate that, when cleaved by an active caspase, releases a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase activity.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Cell Lysis: Lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate to allow for the enzymatic reaction to occur.

-

Signal Measurement: Measure the fluorescent or colorimetric signal using a plate reader.

-

Data Analysis: Quantify the fold-change in caspase activity relative to the untreated control.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Protocol:

-

Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.

-

TdT Labeling: Incubate with a reaction mixture containing TdT and labeled dUTPs.

-

Detection: Detect the incorporated label using fluorescence microscopy or flow cytometry.

-

Data Analysis: Quantify the percentage of TUNEL-positive cells.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins and caspases.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration using a Bradford assay.

-

SDS-PAGE: Separate the proteins by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometry to quantify the protein expression levels, often normalized to a loading control like β-actin or GAPDH. The Bax/Bcl-2 ratio can be calculated as an indicator of the apoptotic potential.

-

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in various tumor cell types through both VEGFR-3 dependent and independent mechanisms. Its ability to target multiple signaling pathways, including the Akt and RhoA pathways, highlights its potential for broader therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pro-apoptotic effects of this compound and to elucidate its precise mechanisms of action in different cancer contexts. Further studies are warranted to obtain more comprehensive quantitative data on this compound-induced apoptosis and to explore its efficacy in in vivo models.

References

- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of combination treatment of vascular endothelial growth factor receptor 3 inhibitor, MAZ-51, and zingerone on melanoma cell proliferation [repository.up.ac.za]

- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 10. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

MAZ51: Atypical Signaling Beyond VEGFR-3 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51, an indolinone-based small molecule, was initially characterized as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, a key regulator of lymphangiogenesis. While its inhibitory effects on the VEGF-C/VEGFR-3 axis have been documented in certain cancer models, emerging evidence reveals a paradoxical and VEGFR-3-independent mechanism of action in other cell types, particularly glioma cells. This guide provides a comprehensive analysis of the non-canonical signaling pathways activated by this compound, focusing on its ability to induce profound cytomorphological changes and cell cycle arrest through the modulation of the RhoA and Akt/GSK3β signaling cascades. We present quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the implicated signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical mediators of angiogenesis and lymphangiogenesis, processes integral to tumor growth and metastasis. Small molecule inhibitors targeting these receptor tyrosine kinases have become a cornerstone of modern oncology. This compound was developed as a selective inhibitor of VEGFR-3, showing efficacy in blocking VEGF-C-induced receptor phosphorylation and downstream signaling in various cancer models, including prostate cancer. However, intriguing research has unveiled a distinct, VEGFR-3-independent activity of this compound, particularly in glioma cells. In this context, this compound induces dramatic cell rounding, cytoskeletal reorganization, and G2/M cell cycle arrest, not by inhibiting, but paradoxically, by potentially increasing VEGFR-3 phosphorylation. These effects are instead mediated by the activation of the RhoA and Akt/GSK3β signaling pathways. This technical guide delves into the core of this atypical signaling, providing researchers with the necessary data, protocols, and pathway diagrams to explore this fascinating dichotomy in this compound's mechanism of action.

Quantitative Data: Cellular Potency of this compound

The anti-proliferative activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values highlight a differential sensitivity across cell types, which may correlate with the predominant signaling pathway being affected (VEGFR-3 dependent vs. independent).

| Cell Line | Cell Type | IC50 (µM) | Citation |

| PC-3 | Human Prostate Cancer | 2.7 | |

| DU145 | Human Prostate Cancer | 3.8 | |

| LNCaP | Human Prostate Cancer | 6.0 | |

| PrEC | Human Prostate Epithelial Cells | 7.0 |

VEGFR-3 Independent Signaling Pathways

In glioma cell lines C6 and U251MG, this compound's anti-proliferative effects are surprisingly independent of VEGFR-3 inhibition. Instead, this compound triggers a signaling cascade involving the RhoA and Akt/GSK3β pathways, leading to significant changes in cell morphology and cell cycle progression.

This compound-Induced Cytoskeletal Reorganization and Cell Cycle Arrest

Treatment of glioma cells with this compound leads to a dramatic alteration of the cytoskeleton, characterized by the retraction of cellular protrusions and cell rounding. This is accompanied by a robust arrest of the cell cycle in the G2/M phase, thereby inhibiting cellular proliferation without inducing significant apoptosis.

Caption: this compound VEGFR-3 independent signaling in glioma cells.

Contrasting Pathway: VEGFR-3 Dependent Signaling in Prostate Cancer

In prostate cancer cells, this compound acts as a classical inhibitor of the VEGFR-3 signaling pathway. It blocks VEGF-C-induced phosphorylation of VEGFR-3, which in turn inhibits the downstream Akt signaling cascade, leading to reduced cell proliferation and migration.

Caption: this compound's canonical VEGFR-3 inhibitory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of adherent cells.

Materials:

-

Cells of interest (e.g., PC-3, C6)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight at 37°C.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.

-

Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of proteins like Akt, GSK3β, and VEGFR-3 following this compound treatment.

Materials:

-

Cells of interest

-

6-well plates or 10 cm dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β, anti-p-VEGFR-3, anti-VEGFR-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 11.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

Immunoprecipitation for VEGFR-3 Phosphorylation

This protocol is used to specifically assess the phosphorylation state of VEGFR-3.

Materials:

-

All materials for Western Blotting

-

Anti-VEGFR-3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody

Procedure:

-

Prepare cell lysates as described in the Western Blot protocol.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an anti-VEGFR-3 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

-

Perform Western blotting as described above, using an anti-phosphotyrosine antibody to detect the phosphorylation status of the immunoprecipitated VEGFR-3.

Conclusion

The dual nature of this compound's mechanism of action presents both a challenge and an opportunity for drug development. Its canonical role as a VEGFR-3 inhibitor in certain cancers like prostate cancer is clear. However, its VEGFR-3-independent activity in glioma cells, mediated by the RhoA and Akt/GSK3β pathways, suggests a broader therapeutic potential and warrants further investigation into its off-target effects. Understanding this cell-type-specific signaling is crucial for identifying patient populations that would most benefit from this compound treatment and for designing rational combination therapies. The experimental frameworks provided in this guide offer a starting point for researchers to further dissect these complex signaling networks and unlock the full therapeutic promise of this compound.

MAZ51: A Technical Guide to its Discovery, Synthesis, and Core Biological Functions

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indolinone-based molecule, MAZ51. Initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), subsequent research has revealed a more complex and nuanced mechanism of action, particularly in cancer cell lines. This document details the discovery of this compound, outlines a plausible synthetic route, and presents its biological activities with a focus on experimental protocols and effects on key signaling pathways.

Discovery and Initial Characterization

This compound, chemically known as 3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one, was first described in a 2001 publication by Kirkin et al. as a synthetic indolinone-based molecule designed to selectively inhibit the tyrosine kinase activity of VEGFR-3.[1] The initial research aimed to develop tools to dissect the roles of VEGF-C, VEGF-D, and their receptors, VEGFR-2 and VEGFR-3, in pathological situations like angiogenesis and lymphangiogenesis. This compound emerged from these studies as a potent inhibitor of both VEGF-C-dependent and -independent VEGFR-3 phosphorylation in endothelial cells.[2]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not explicitly detailed in the available primary literature, a plausible synthetic route can be inferred based on the general synthesis of 3-substituted indolin-2-ones. The synthesis would likely involve a Knoevenagel condensation reaction between oxindole and 4-(dimethylamino)-1-naphthaldehyde.

Proposed Synthetic Pathway:

A probable synthesis method involves the base-catalyzed condensation of equimolar amounts of oxindole and 4-(dimethylamino)-1-naphthaldehyde. A common base used for this type of reaction is piperidine or pyrrolidine, and the reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product, this compound, would then be isolated and purified, likely through recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, most notably anti-proliferative and pro-apoptotic activities in various cancer cell lines.[3][4] Its mechanism of action, however, appears to be cell-type dependent.

Effects on Glioma Cells

In glioma cell lines, such as rat C6 and human U251MG, this compound induces dramatic morphological changes, including cell rounding and retraction of cellular protrusions.[5] This is attributed to the clustering and aggregation of actin filaments and microtubules.[5] Furthermore, this compound causes a reversible G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation without inducing significant cell death.[5]

Interestingly, the anti-proliferative activity of this compound in glioma cells is independent of VEGFR-3 phosphorylation inhibition.[5] Instead, its effects are mediated through the activation of the Akt/GSK3β and RhoA signaling pathways.[5]

Effects on Prostate Cancer Cells

In the context of androgen-independent prostate cancer, this compound has been shown to inhibit cell proliferation and migration.[3] In PC-3 prostate cancer cells, which exhibit up-regulated VEGFR-3 expression, this compound effectively blocks VEGF-C-induced phosphorylation of VEGFR-3.[3] This inhibition of VEGFR-3 signaling, in turn, attenuates the downstream Akt signaling pathway.[3]

Data Presentation

| Cell Line | Effect | Concentration | Reference |

| Glioma (C6, U251MG) | Cell rounding, G2/M arrest | 2.5 - 5.0 µM | [5] |

| Glioma (C6) | Increased Akt phosphorylation | Dose-dependent | [5] |

| Prostate Cancer (PC-3) | Inhibition of proliferation (IC50) | 2.7 µM | [3] |

| Prostate Cancer (PC-3) | Blockade of VEGF-C induced VEGFR-3 phosphorylation | 3 µM | [3] |

Experimental Protocols

Cell Cycle Analysis in Glioma Cells

Objective: To determine the effect of this compound on the cell cycle distribution of glioma cells.

Methodology:

-

Rat C6 or human U251MG glioma cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with this compound (2.5 µM or 5.0 µM) or vehicle (DMSO) for 24 hours.

-

For reversibility studies, cells are treated with 5.0 µM this compound for 24 hours, washed, and then incubated in fresh medium for an additional 24 hours.

-

Cell cycle distribution is analyzed by flow cytometry following staining with a fluorescein isothiocyanate (FITC)-conjugated anti-BrdU antibody and 7-amino-actinomycin D (7-AAD), according to the manufacturer's protocol.[5]

VEGFR-3 Phosphorylation Assay in Prostate Cancer Cells

Objective: To assess the inhibitory effect of this compound on VEGFR-3 phosphorylation.

Methodology:

-

PC-3 cells are pretreated with this compound (3 µM) for 4 hours.

-

The cells are then stimulated with VEGF-C (50 ng/mL) for a specified time course.

-

Cell lysates are subjected to immunoprecipitation with an anti-VEGFR-3 antibody.

-

The immunoprecipitated proteins are then analyzed by Western blot using an anti-phosphotyrosine antibody to detect the phosphorylation status of VEGFR-3.[3]

Signaling Pathways Modulated by this compound

This compound's biological effects are intricately linked to its modulation of specific intracellular signaling pathways.

Akt/GSK3β and RhoA Pathways in Glioma

In glioma cells, this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[5] Concurrently, this compound activates the small GTPase RhoA.[5] These pathways are crucial regulators of cell morphology, migration, and cell cycle progression.

VEGFR-3/Akt Pathway in Prostate Cancer

In prostate cancer cells, this compound's primary mode of action is the inhibition of the VEGF-C/VEGFR-3 signaling axis.[3] By blocking the tyrosine kinase activity of VEGFR-3, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway.[3] This disruption leads to decreased cell proliferation and migration.

Conclusion

This compound is a multifaceted indolinone derivative with significant anti-cancer properties. While initially discovered as a selective VEGFR-3 inhibitor, its biological activity, particularly in glioma cells, extends beyond this initial characterization, involving the modulation of the Akt/GSK3β and RhoA signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting its discovery, synthesis, and complex mechanisms of action. Further investigation into the precise molecular targets of this compound in different cellular contexts is warranted to fully elucidate its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rsc.org [rsc.org]

- 3. glpbio.com [glpbio.com]

- 4. (3E)-3-[[4-(Dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one, CasNo.163655-37-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 5. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

MAZ51: A Potent Inhibitor of Lymphangiogenesis Through VEGFR-3 Blockade

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses. However, its dysregulation is a hallmark of several pathological conditions, most notably cancer metastasis. Tumor-induced lymphangiogenesis facilitates the dissemination of cancer cells to regional lymph nodes and distant organs. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) and its ligands, VEGF-C and VEGF-D. The indolinone compound, MAZ51, has emerged as a significant small molecule inhibitor targeting the VEGF-C/VEGFR-3 signaling axis, thereby presenting a promising therapeutic strategy to abrogate lymphangiogenesis-dependent pathologies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of VEGFR-3 Signaling

This compound functions as a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It acts as a reversible, ATP-competitive inhibitor, effectively blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D. This inhibition prevents the activation of downstream signaling cascades that are crucial for lymphatic endothelial cell (LEC) proliferation, migration, and survival.[3][4]

The primary downstream pathway affected by this compound-mediated VEGFR-3 inhibition is the PI3K/Akt signaling cascade.[3][4] Upon ligand binding, VEGFR-3 dimerization and autophosphorylation create docking sites for signaling proteins, leading to the activation of PI3K and subsequent phosphorylation of Akt. Activated Akt, in turn, modulates the activity of numerous downstream effectors that promote cell growth, survival, and migration. By blocking the initial phosphorylation of VEGFR-3, this compound effectively shuts down this entire signaling axis. While VEGFR-3 can also activate the MAPK/ERK pathway, studies have shown that in the context of lymphangiogenesis, the PI3K/Akt pathway is the predominant signaling route.[4]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (Cell Viability) | PC-3 (Prostate Cancer) | 2.7 µM | [5] |

| LNCaP (Prostate Cancer) | 6.0 µM | [5] | |

| DU145 (Prostate Cancer) | 3.8 µM | [5] | |

| PrEC (Normal Prostate Epithelial Cells) | 7.0 µM | [5] | |

| Effective Concentration (VEGFR-3 Phosphorylation Inhibition) | PC-3 (Prostate Cancer) | 3 µM (complete blockade) | [5] |

| Porcine Aortic Endothelial (PAE) cells | ≤5 µM (specific for VEGFR-3) | ||

| Effective Concentration (Cell Migration Inhibition) | PC-3 (Prostate Cancer) | 3 µM (marked decrease) | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference(s) |

| PC-3 Xenograft Mouse Model | 1 µM and 3 µM this compound (4 weeks) | Significant reduction in tumor volume and weight. | |

| Rat Mammary Carcinoma Model | Not specified | Significant inhibition of tumor growth. | [2] |

| Mouse Full-Thickness Wound Model | 10 mg/kg body weight daily (subcutaneous) | Potential delay in lymphangiogenesis. | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-mediated Inhibition of Lymphangiogenesis

Experimental Workflow: In Vitro Lymphatic Endothelial Cell Proliferation Assay

Experimental Workflow: In Vitro Tube Formation Assay

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 4. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Dichotomous Effects of MAZ51 on the Akt/GSK3β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: MAZ51, a synthetically developed indolinone-based molecule, is primarily recognized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its role in modulating critical cellular processes such as proliferation, apoptosis, and cell cycle progression has been a subject of extensive research. A particularly intriguing aspect of this compound's mechanism of action is its differential impact on the Akt/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway, a central regulator of cell survival and metabolism. This technical guide synthesizes the current understanding of this compound's interaction with the Akt/GSK3β cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling events. The evidence reveals a fascinating cellular context-dependency, where this compound inhibits Akt signaling in certain cancer types, such as prostate cancer, while paradoxically activating it in others, like glioma.[3][4] This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and mechanistic intricacies of this compound.

Quantitative Effects of this compound on Cell Viability and Akt/GSK3β Pathway Components

The cellular response to this compound is highly dependent on the cell type, with notable differences in its effect on cell viability and the phosphorylation status of Akt and GSK3β.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Cell Type | IC50 (µM) | Treatment Duration | Reference |

| PC-3 | Human Prostate Cancer | 2.7 | 48 hours | [5] |

| LNCaP | Human Prostate Cancer | 6.0 | 48 hours | [5] |

| DU145 | Human Prostate Cancer | 3.8 | 48 hours | [5] |

| PrEC | Human Prostate Epithelial (Normal) | 7.0 | 48 hours | [5] |

Table 2: Modulation of Akt and GSK3β Phosphorylation by this compound

| Cell Line | Cell Type | This compound Conc. (µM) | Treatment Duration | Effect on p-Akt (Ser473) | Effect on p-GSK3β (Ser9) | Reference |

| PC-3 | Human Prostate Cancer | 1 and 3 | 48 hours | Attenuated | Not Reported | [5] |

| PC-3 | Human Prostate Cancer | 3 | 4 hours (pretreatment) | Markedly Blocked (VEGF-C induced) | Not Reported | [5] |

| C6 | Rat Glioma | 2.5 and 5.0 | 24 hours | Increased (dose-dependent) | Increased | [4] |

| U251MG | Human Glioma | 2.5 and 5.0 | 24 hours | Increased | Increased | [3][4] |

Signaling Pathways and this compound's Mechanism of Action

This compound exhibits a dual mechanism of action on the Akt/GSK3β pathway, which is contingent on the cellular context.

In prostate cancer cells, this compound acts as an inhibitor of the Akt pathway, consistent with its role as a VEGFR-3 inhibitor. The binding of VEGF-C to VEGFR-3 typically activates downstream signaling cascades, including the PI3K/Akt pathway. By inhibiting VEGFR-3 phosphorylation, this compound effectively blocks this activation signal, leading to a reduction in Akt phosphorylation at Ser473.[5] This, in turn, would lead to the activation of GSK3β (reduced phosphorylation at Ser9), promoting apoptosis and inhibiting proliferation.

Conversely, in glioma cells, this compound induces the phosphorylation and activation of Akt, which subsequently leads to the inhibitory phosphorylation of GSK3β at Ser9.[4] This effect is surprisingly independent of VEGFR-3 inhibition; in fact, this compound has been observed to increase VEGFR-3 phosphorylation in these cells.[4] This suggests that in glioma, this compound may act on an upstream target other than VEGFR-3, or through an alternative, yet-to-be-elucidated mechanism that converges on the Akt/GSK3β axis. The activation of this pathway in glioma cells by this compound is associated with cell rounding and G2/M cell cycle arrest.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and the Akt/GSK3β pathway.

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.

References

- 1. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

The Role of MAZ51 in RhoA Activation and Cell Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51, an indolinone-based small molecule, was initially developed as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Subsequent research has unveiled a novel, VEGFR-3-independent mechanism of action for this compound, particularly in cancer cells. This guide provides an in-depth analysis of the role of this compound in activating the RhoA signaling pathway and its profound effects on cell morphology, focusing on glioma cells. We will detail the underlying molecular pathways, present quantitative data on its effects, and provide comprehensive experimental protocols for key assays.

Introduction

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton, influencing cell shape, polarity, and motility.[3] The activation state of RhoA is controlled by a cycle of GTP-binding (active) and GDP-binding (inactive). In its active, GTP-bound state, RhoA interacts with downstream effectors to initiate signaling cascades that lead to the formation of actin stress fibers and focal adhesions.[4]

Recent studies have identified this compound as a potent inducer of RhoA activation in glioma cells.[5] This activity is linked to dramatic changes in cell morphology, characterized by cell rounding and the retraction of cellular protrusions.[5] Notably, these effects are independent of its VEGFR-3 inhibitory function, suggesting an alternative mechanism of action with potential therapeutic implications for cancer.[1][5] This guide will explore the signaling pathways involved, the resulting cellular phenotypes, and the experimental methodologies used to elucidate these findings.

This compound-Induced Signaling Pathway

This compound triggers a signaling cascade that culminates in the activation of RhoA and subsequent cytoskeletal rearrangement. This pathway involves the activation of Akt and the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β).[5]

The proposed signaling pathway is as follows:

Treatment of glioma cells with this compound leads to the phosphorylation of Akt at Ser473, which in turn phosphorylates GSK3β at Ser9, leading to its inactivation.[5] Concurrently, this compound treatment results in a dose-dependent increase in the levels of active, GTP-bound RhoA.[5] The precise mechanism by which the Akt/GSK3β axis communicates with RhoA activation in this context requires further investigation. The activation of RhoA is a key driver of the observed changes in cell morphology.[5]

Effects on Cell Morphology and Proliferation

The activation of RhoA by this compound has profound consequences on the morphology and proliferative capacity of cancer cells.

Morphological Changes

Upon treatment with this compound, glioma cells undergo a dramatic transformation from a flattened, polygonal shape to a rounded morphology.[5] This is accompanied by the retraction of cellular protrusions and a significant reorganization of the actin and microtubule networks, which form dense aggregates.[5] These effects are observed at concentrations as low as 2.5 µM and are reversible upon removal of the compound.[5]

Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is, in part, due to the induction of G2/M phase cell cycle arrest.[5] The IC50 values for this compound-induced reduction in cell viability vary across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 2.7 | |

| DU145 | Prostate Cancer | 3.8 | |

| LNCaP | Prostate Cancer | 6.0 | |

| PrEC (normal) | Prostate Epithelial | 7.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

RhoA Activation Assay (Pull-down)

This assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA from cell lysates.

Materials:

-

Active-Rho Pull-Down and Detection Kit (e.g., from Pierce)

-

Lysis Buffer: 25 mM Tris-HCl (pH 7.2), 150 mM NaCl, 1% NP-40, 5% glycerol, 5 mM MgCl₂

-

Protease and phosphatase inhibitors

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

Incubate 500 µg of protein lysate with GST-Rhotekin-RBD immobilized on glutathione resin for 1 hour at 4°C with gentle rotation.

-

Wash the resin twice with Lysis Buffer.

-

Elute the bound proteins by boiling the resin in 2x SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RhoA antibody. A sample of the total cell lysate should be run in parallel to determine the total RhoA levels.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol is for visualizing the actin cytoskeleton in cells treated with this compound.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate.

-

Treat cells with this compound or vehicle control as required.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell Counting Kit-8 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells (e.g., 3 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 48 hours.

-

Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a fascinating example of a molecule with a well-defined primary target (VEGFR-3) that also possesses a distinct and potent activity through an alternative signaling pathway. Its ability to induce RhoA activation, leading to significant changes in cell morphology and G2/M cell cycle arrest in glioma cells, highlights a promising avenue for the development of novel anti-cancer therapeutics. The VEGFR-3-independent nature of this mechanism may offer advantages in treating tumors that are not reliant on VEGFR-3 signaling. Further research is warranted to fully elucidate the molecular link between the upstream Akt/GSK3β pathway and the activation of RhoA, and to explore the therapeutic potential of this compound in a broader range of cancer types. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted roles of this compound in cancer cell biology.

References

- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin Inhibits Tumor Growth in Glioma by Inducing Cell Cycle Arrest and Apoptosis | Cellular and Molecular Biology [cellmolbiol.org]

- 3. Implications of Rho GTPase Signaling in Glioma Cell Invasion and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]

MAZ51: A Selective Inhibitor of VEGFR-3 Tyrosine Kinase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis. By targeting the ATP-binding site of the VEGFR-3 tyrosine kinase domain, this compound effectively blocks the downstream signaling pathways that mediate the physiological and pathological effects of its ligands, VEGF-C and VEGF-D. This targeted inhibition has demonstrated significant anti-tumor and anti-lymphangiogenic effects in a variety of preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system. Upon binding of its cognate ligands, VEGF-C and VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to lymphatic endothelial cell proliferation, migration, and survival.[1][2]

In the context of cancer, the VEGF-C/VEGF-D/VEGFR-3 axis is frequently dysregulated and has been implicated in promoting tumor lymphangiogenesis, which facilitates the metastatic spread of cancer cells to regional lymph nodes and distant organs.[3] Consequently, targeting VEGFR-3 has emerged as a promising therapeutic strategy for cancer treatment.

This compound is an indolinone-based compound that has been identified as a selective and potent inhibitor of VEGFR-3 tyrosine kinase activity.[4] It has been shown to effectively suppress tumor growth and metastasis in various preclinical cancer models by inhibiting lymphangiogenesis and, in some cases, by directly inducing apoptosis in tumor cells.[3] This guide serves as a comprehensive resource for researchers and drug development professionals working with this compound, providing detailed information on its biological activity and methods for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of VEGFR-3. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathway inhibited by this compound is the PI3K/Akt pathway, which is crucial for the pro-proliferative and pro-survival signals mediated by VEGFR-3.[1][2]

Below is a diagram illustrating the VEGFR-3 signaling pathway and the point of intervention by this compound.

Quantitative Data

The inhibitory activity of this compound against VEGFR-3 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor. Below is a summary of reported IC50 values for this compound in different human prostate cell lines.

| Cell Line | Description | This compound IC50 (µM) | Reference |

| PC-3 | Androgen-independent prostate cancer | 2.7 | [1][2] |

| LNCaP | Androgen-dependent prostate cancer | 6.0 | [5] |

| DU145 | Androgen-independent prostate cancer | 3.8 | [5] |

| PrEC | Normal prostate epithelial cells | 7.0 | [5] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro VEGFR-3 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-3 kinase domain.

Materials:

-

Recombinant human VEGFR-3 kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the recombinant VEGFR-3 kinase domain to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Add the poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-3.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of VEGFR-3 and Akt Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-3 and its downstream effector Akt, providing a direct measure of this compound's inhibitory effect in a cellular context.

Materials:

-

Cancer cell line expressing VEGFR-3 (e.g., PC-3)

-

This compound

-

VEGF-C

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231), anti-total-VEGFR-3, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

-